molecular formula C14H21N3O2 B6503778 N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide CAS No. 1428352-36-6

N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide

Cat. No.: B6503778
CAS No.: 1428352-36-6
M. Wt: 263.34 g/mol
InChI Key: FSKGCHKXXHXZEY-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,2-b][1,3]oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of cyclohexylamine, methyl isocyanide, and a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, where nucleophiles such as amines or alcohols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.

Scientific Research Applications

N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide has been studied for its applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate
  • N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-thiocarboxamide

Uniqueness

N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is unique due to its specific substitution pattern and the presence of both cyclohexyl and methyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-16(11-6-3-2-4-7-11)14(18)12-10-13-17(15-12)8-5-9-19-13/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKGCHKXXHXZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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